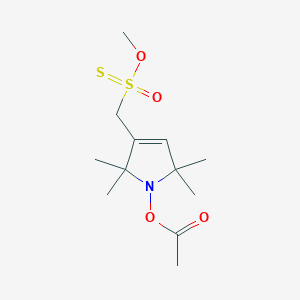
3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate is a complex organic compound with a unique structure. This compound belongs to the class of esters, which are commonly used in various chemical processes and applications due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as methanol or ethanol, to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The optimal conditions for this process include a specific microwave power, catalyst concentration, and reactant ratio .
Análisis De Reacciones Químicas
Types of Reactions
3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but different applications.
Methyl butyrate: Another ester with distinct properties and uses.
Acetylacetone: A diketone with similar reactivity in certain chemical reactions.
Uniqueness
3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate is unique due to its complex structure, which imparts specific reactivity and potential biological activities not observed in simpler esters.
Propiedades
Fórmula molecular |
C12H21NO4S2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
[3-(methoxysulfonothioylmethyl)-2,2,5,5-tetramethylpyrrol-1-yl] acetate |
InChI |
InChI=1S/C12H21NO4S2/c1-9(14)17-13-11(2,3)7-10(12(13,4)5)8-19(15,18)16-6/h7H,8H2,1-6H3 |
Clave InChI |
ULVJUMWQKJREGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1C(C=C(C1(C)C)CS(=O)(=S)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


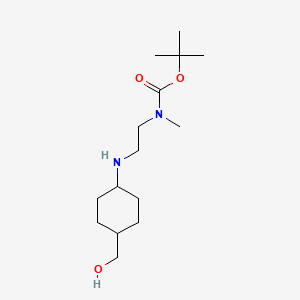
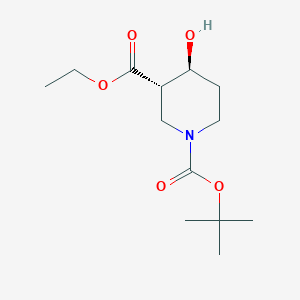
![2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13352493.png)
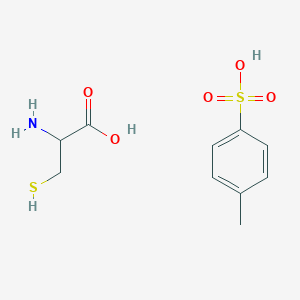
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
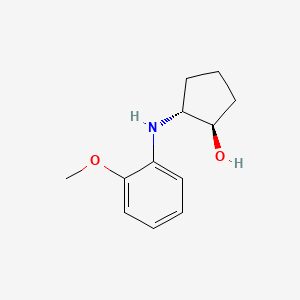

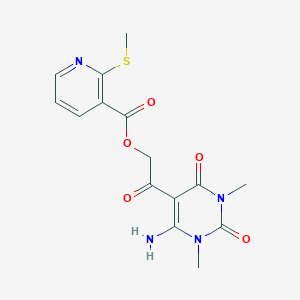
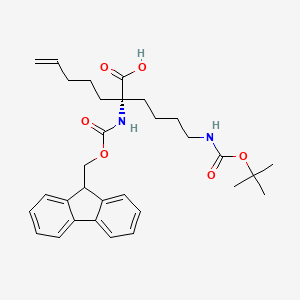
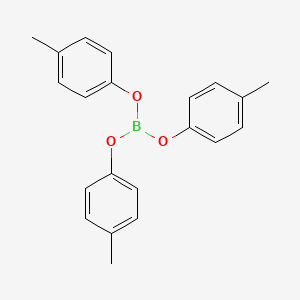
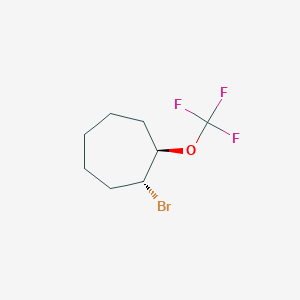

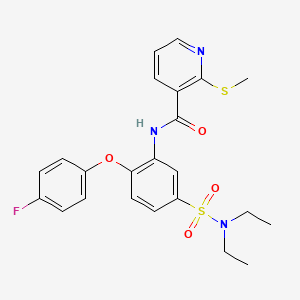
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)
